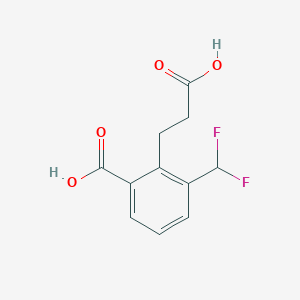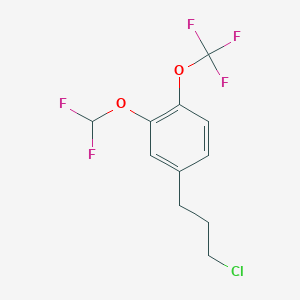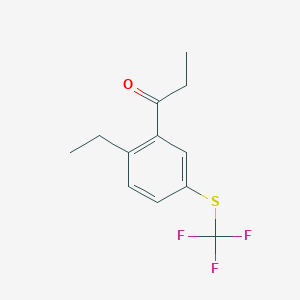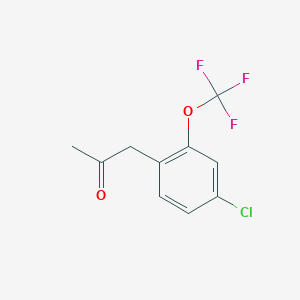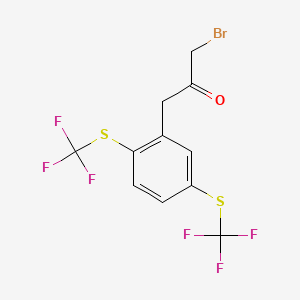
1-(2-Amino-5-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of an amino group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-(methylthio)benzaldehyde with acetone in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Amino-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Amino-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Amino-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Amino-5-(methylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the carbonyl group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound contains a morpholine ring and a different substitution pattern on the phenyl ring.
1-(2-(Methylthio)phenyl)propan-2-amine hydrochloride: This compound has an amine group instead of a ketone group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and methylthio groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13NOS |
|---|---|
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
1-(2-amino-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5,11H2,1-2H3 |
Clé InChI |
WJZBHZCOSMKQTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


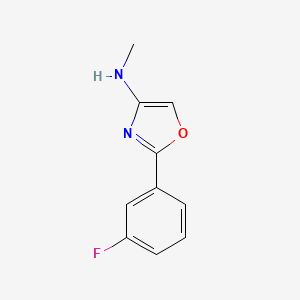
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)

![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)

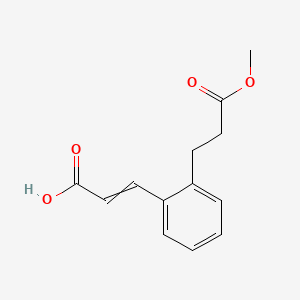
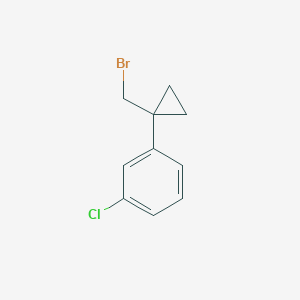
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
